molecular formula C10H11ClO3 B6211213 methyl 4-(chloromethyl)-3-methoxybenzoate CAS No. 123226-34-6

methyl 4-(chloromethyl)-3-methoxybenzoate

Cat. No. B6211213
CAS RN: 123226-34-6
M. Wt: 214.6
InChI Key:
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Description

Methyl 4-(chloromethyl)-3-methoxybenzoate (M4CM3MB) is an organic compound that is widely used in scientific research, as well as in industrial applications. It is a versatile compound with a number of different applications in both organic and inorganic chemistry. M4CM3MB is a colorless solid that is soluble in organic solvents and has a melting point of 71-72 °C. It is a derivative of benzoic acid and is a chloromethyl ester of 3-methoxybenzoic acid.

Scientific Research Applications

Methyl 4-(chloromethyl)-3-methoxybenzoate is widely used in scientific research, particularly in organic and inorganic chemistry. It is used as a precursor in the synthesis of a number of different compounds, such as thioesters, amides, and carboxylic acids. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.

Mechanism of Action

Methyl 4-(chloromethyl)-3-methoxybenzoate is a chloromethyl ester of 3-methoxybenzoic acid. The reaction of this compound with other reagents is initiated by the nucleophilic attack of the chloride group on the carbonyl carbon of the ester. This results in the formation of an intermediate carbocation, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
methyl 4-(chloromethyl)-3-methoxybenzoate is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

Methyl 4-(chloromethyl)-3-methoxybenzoate has a number of advantages when used in laboratory experiments. It is a colorless solid that is soluble in organic solvents and has a melting point of 71-72 °C, making it easy to handle and store. It is also a versatile compound with a number of different applications in both organic and inorganic chemistry. The main limitation of methyl 4-(chloromethyl)-3-methoxybenzoate is that it is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

The use of methyl 4-(chloromethyl)-3-methoxybenzoate in scientific research is expected to continue to grow in the future. It is a versatile compound with a number of different applications in both organic and inorganic chemistry. It is also expected to be used in the synthesis of a number of different compounds, such as thioesters, amides, and carboxylic acids. In addition, it is expected to be used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds. Finally, it is expected to be used in the development of new pharmaceuticals and other bioactive compounds.

Synthesis Methods

Methyl 4-(chloromethyl)-3-methoxybenzoate can be synthesized by a number of different methods. One method involves the reaction of 3-methoxybenzoic acid with thionyl chloride in an inert atmosphere. The reaction is carried out at room temperature and yields the desired product in good yields. Another method involves the reaction of 3-methoxybenzoic acid with phosphorus trichloride in dichloromethane. The reaction is carried out at room temperature and yields the desired product in excellent yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(chloromethyl)-3-methoxybenzoate involves the reaction of 4-hydroxy-3-methoxybenzoic acid with thionyl chloride to form methyl 4-(chlorosulfonyl)-3-methoxybenzoate, which is then reacted with methanol and sodium hydroxide to yield the final product.", "Starting Materials": [ "4-hydroxy-3-methoxybenzoic acid", "thionyl chloride", "methanol", "sodium hydroxide" ], "Reaction": [ "Step 1: 4-hydroxy-3-methoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form methyl 4-(chlorosulfonyl)-3-methoxybenzoate.", "Step 2: Methyl 4-(chlorosulfonyl)-3-methoxybenzoate is then reacted with methanol and sodium hydroxide to yield the final product, methyl 4-(chloromethyl)-3-methoxybenzoate." ] }

CAS RN

123226-34-6

Product Name

methyl 4-(chloromethyl)-3-methoxybenzoate

Molecular Formula

C10H11ClO3

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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